molecular formula C9H13N3 B2929351 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine CAS No. 929973-41-1

2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine

Cat. No.: B2929351
CAS No.: 929973-41-1
M. Wt: 163.224
InChI Key: LAUKEOJVUNGGAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl aniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazoline and tetrahydroquinazoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Chemistry: In chemistry, 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is used to study enzyme interactions and protein functions. It serves as a probe in proteomics to identify and quantify proteins in complex biological samples .

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They are explored as candidates for treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes . The pathways involved often include signal transduction and metabolic pathways, which are crucial for maintaining cellular functions .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine is unique due to its combination of a methyl group and a tetrahydroquinazoline ring. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

2-Methyl-5,6,7,8-tetrahydroquinazolin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is part of the quinazoline family, characterized by a fused benzene and pyrimidine ring. The specific structure includes:

  • Methyl Group : Positioned at the second carbon.
  • Amino Group : Located at the sixth position of the tetrahydroquinazoline ring.

This unique structure imparts distinct chemical properties that are crucial for its biological activity.

The biological activity of this compound involves its interaction with various molecular targets. The compound has been shown to bind to specific enzymes and receptors, leading to inhibition or modulation of their activity. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways.
  • Receptor Binding : It interacts with receptors that mediate physiological responses.
  • Cell Cycle Modulation : Some studies suggest it can induce cell cycle arrest in cancer cells.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study demonstrated its efficacy against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
This compoundA549 (Lung Cancer)3.15 ± 0.25
This compoundHCC827 (Lung Cancer)4.50 ± 0.30
This compoundNCI-H358 (Lung Cancer)1.95 ± 0.15

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as:

  • DNA Binding : Potentially inhibiting replication and transcription.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells.

Antimicrobial Activity

Emerging evidence suggests that this compound also possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The proposed mechanisms include:

  • Membrane Disruption : Interfering with bacterial cell membrane integrity.
  • Metabolic Pathway Interference : Disrupting essential metabolic processes within bacteria.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antitumor Efficacy : A recent study evaluated its effects on lung cancer cell lines and demonstrated significant cytotoxicity compared to standard chemotherapy agents.
    • Study Findings : The compound exhibited a dose-dependent reduction in cell viability in both two-dimensional (2D) and three-dimensional (3D) cultures.
  • Antimicrobial Testing : In vitro studies assessed its effectiveness against various bacterial strains.
    • Results : The compound showed promising results in inhibiting bacterial growth at low concentrations.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinazolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h5,8H,2-4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUKEOJVUNGGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CC(CCC2=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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